5-(4-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the aromatic substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Triazole derivatives are often studied for their potential antimicrobial properties.
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The aromatic substituents may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the 4-chlorophenyl group in 5-(4-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol may confer unique properties such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H15ClN4O2S |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-5-3-4-12(15(14)24-2)10-19-22-16(20-21-17(22)25)11-6-8-13(18)9-7-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
DMUWFAAHBNHWFJ-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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